Azetidin-1-yl(1-(3-bromophenyl)cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl(1-(3-bromophenyl)cyclopropyl)methanone is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an azetidine ring attached to a cyclopropyl group, which is further substituted with a 3-bromophenyl group. The unique structure of azetidines imparts significant ring strain, making them highly reactive and valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-1-yl(1-(3-bromophenyl)cyclopropyl)methanone typically involves the formation of the azetidine ring followed by the introduction of the cyclopropyl and 3-bromophenyl groups. One common method involves the cyclization of appropriate precursors under basic conditions. For instance, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate can then undergo further functionalization to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(1-(3-bromophenyl)cyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the bromophenyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction reactions can introduce or modify functional groups on the azetidine ring or the cyclopropyl group.
Scientific Research Applications
Azetidin-1-yl(1-(3-bromophenyl)cyclopropyl)methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of azetidin-1-yl(1-(3-bromophenyl)cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which can undergo ring-opening reactions under appropriate conditions . These reactions can lead to the formation of reactive intermediates that interact with biological macromolecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain compared to azetidines.
Oxetanes: Four-membered oxygen-containing heterocycles with different reactivity profiles.
Imidazoles: Five-membered nitrogen-containing heterocycles with a broader range of biological activities.
Uniqueness
Azetidin-1-yl(1-(3-bromophenyl)cyclopropyl)methanone is unique due to its combination of an azetidine ring with a cyclopropyl and 3-bromophenyl group. This structure imparts distinct reactivity and potential biological activities that are not observed in similar compounds such as aziridines, oxetanes, and imidazoles .
Properties
IUPAC Name |
azetidin-1-yl-[1-(3-bromophenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c14-11-4-1-3-10(9-11)13(5-6-13)12(16)15-7-2-8-15/h1,3-4,9H,2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYKGAATTRKMEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2(CC2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.